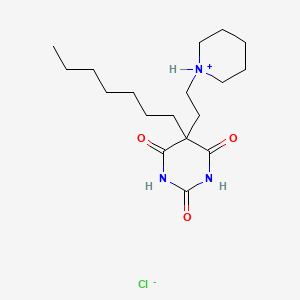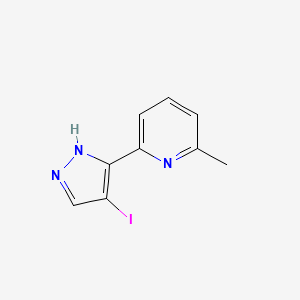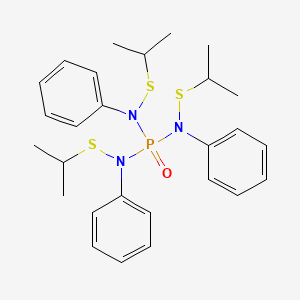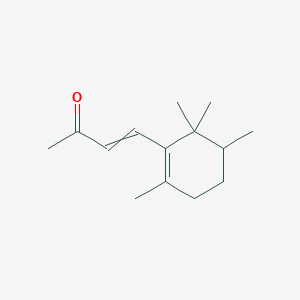
Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- typically involves the reaction of 2-phenylacetic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with biological receptors, influencing various signaling pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(dimethylamino)ethyl)-2-(methylamino)-acetamide
- N-(2-(dimethylamino)ethyl)-1,8-naphthalimide derivatives
- N-(2-(dimethylamino)ethyl)acrylamide
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)-2-phenyl- is unique due to its specific structural features, including the phenyl ring and the dimethylaminoethyl side chain. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 63224-23-7 | |
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-8-13-12(15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SKGYVELDSNNACR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)




